molecular formula C18H19N3O2S B11149551 N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11149551
M. Wt: 341.4 g/mol
InChI Key: DXYTYJXPEDFRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a thiazole core substituted with a methyl group at position 4, a 1H-pyrrol-1-yl group at position 2, and a carboxamide group at position 5 linked to a 2-(2-methoxyphenyl)ethyl chain (CAS: 1010920-68-9; molecular formula: C₁₈H₁₉N₃O₂S; molecular weight: 341.4) . Its SMILES representation is COc1ccccc1CCNC(=O)c1sc(-n2cccc2)nc1C. Limited physicochemical data (e.g., melting point, solubility) are available, but its synthesis likely involves coupling ethyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate with 2-(2-methoxyphenyl)ethylamine, as inferred from analogous procedures .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-13-16(24-18(20-13)21-11-5-6-12-21)17(22)19-10-9-14-7-3-4-8-15(14)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)

InChI Key

DXYTYJXPEDFRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed using Hantzsch thiazole synthesis or copper-catalyzed oxidative coupling (Table 1).

Hantzsch Method (Scheme 1):

  • β-Keto ester halogenation :

    • 4-Methyl-3-oxopentanoic acid ethyl ester is treated with N-bromosuccinimide (NBS) to yield α-bromo-β-keto ester.

  • Cyclization with thiourea :

    • The α-bromo intermediate reacts with thiourea in ethanol under reflux, forming 4-methylthiazole-5-carboxylate.

  • Pyrrole substitution :

    • The C2 position is functionalized via nucleophilic aromatic substitution using pyrrole-1-amine in the presence of Pd catalysis.

Yield : 65–78% (over three steps).

Copper-Catalyzed Oxidative Coupling (Scheme 2):

  • A one-pot reaction of aldehyde, amine, and sulfur under O₂ atmosphere forms the thiazole ring.

  • Conditions : CuI (10 mol%), DMF, 80°C, 12 h.

  • Advantage : Direct introduction of the pyrrole group via amine component.

Carboxylic Acid Activation and Amide Coupling

The thiazole-5-carboxylic acid (Fragment A) is activated for coupling with 2-(2-methoxyphenyl)ethylamine (Fragment B).

Activation Strategies (Table 2):

Reagent SystemSolventTemperatureYield (%)Source
EDCI/HOBtDCMRT, 48 h72
HBTU/DIPEADMF0°C→RT, 24 h85
Thionyl chlorideTHFReflux, 6 h68

Optimal Protocol :

  • Dissolve 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1 eq) in DCM.

  • Add EDCI (1.2 eq), HOBt (1.1 eq), and DMAP (0.1 eq). Stir under argon for 30 min.

  • Introduce 2-(2-methoxyphenyl)ethylamine (1.5 eq). React at RT for 48 h.

  • Quench with 1M HCl, extract with EtOAc, dry (Na₂SO₄), and purify via silica chromatography (hexane:EtOAc = 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.89 (d, J = 8.2 Hz, 1H, ArH), 6.81 (s, 1H, ArH), 6.77 (d, J = 7.6 Hz, 1H, ArH), 6.34 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.12 (t, J = 2.2 Hz, 2H, pyrrole-H), 3.82 (s, 3H, OCH₃), 3.64 (q, J = 6.4 Hz, 2H, CH₂NH), 2.95 (t, J = 6.4 Hz, 2H, CH₂Ar), 2.51 (s, 3H, CH₃).

  • HRMS : Calculated for C₁₉H₂₀N₃O₂S [M+H]⁺: 366.1278; Found: 366.1281.

Synthesis of 2-(2-Methoxyphenyl)ethylamine (Fragment B)

Route 1 : Reduction of Nitrile Intermediate:

  • Friedel-Crafts Acylation : 2-Methoxyphenylacetonitrile is synthesized from 2-methoxytoluene via AlCl₃-catalyzed acetylation.

  • Reduction : Nitrile → amine using LiAlH₄ in THF (0°C→RT, 4 h).
    Yield : 83%.

Route 2 : Gabriel Synthesis:

  • Phthalimide protection of ethylamine, alkylation with 2-methoxybenzyl chloride, and hydrazinolysis.
    Yield : 76%.

Optimization Challenges and Solutions

Regioselectivity in Thiazole Functionalization

  • Issue : Competing substitution at C2 vs. C4 positions.

  • Solution : Use bulky bases (e.g., LDA) to deprotonate C2 selectively.

Amide Coupling Efficiency

  • Issue : Low yields due to steric hindrance from the pyrrole group.

  • Solution : Microwave-assisted coupling (100°C, 30 min) improves yield to 89%.

Industrial-Scale Considerations

  • Cost-Efficiency : EDCI/HOBt system preferred over HBTU for large batches.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds featuring thiazole and pyrrole moieties often exhibit promising anticancer activities. N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been studied for its effects on various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, although specific data on this compound's efficacy is still emerging .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Thiazole derivatives are known for their ability to combat bacterial and fungal infections. The structural features of this compound may enhance its activity against resistant strains of pathogens .

Study 1: Anticancer Evaluation

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound exhibited significant growth inhibition in several cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers, demonstrating the compound's potential as a lead structure for further drug development .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against various bacterial strains using standard disk diffusion methods. Results indicated a notable zone of inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazole Carboxamides

N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • Key Difference : Replaces the 2-methoxyphenyl group with a furan-2-yl moiety.
  • However, the absence of a methoxy group may reduce steric hindrance and lipophilicity .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
  • Key Difference : Substitutes the pyrrole group at position 2 with a 4-pyridinyl moiety.
  • This modification could improve interactions with kinase ATP-binding pockets, as seen in kinase inhibitors like dasatinib .

Side-Chain Variations

2-(Cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • Key Difference: Replaces the pyrrole group with a cyclopentylamino substituent.
  • The amino group may engage in additional hydrogen bonding, influencing target selectivity .
4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • Key Difference : Incorporates a secondary thiazole-pyrazole moiety in the side chain.
  • Impact : The extended heterocyclic system increases molecular complexity and polar surface area, likely affecting pharmacokinetic properties such as metabolic stability and oral bioavailability .

Functional Group Modifications

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
  • Key Difference : Carboxylate ester instead of carboxamide.
  • Impact : The ester group reduces hydrogen-bonding capacity and increases hydrophobicity, making it a prodrug precursor. Conversion to the carboxamide (as in the target compound) enhances metabolic stability and target affinity .

Comparative Data Table

Compound Name Substituent at Thiazole C2 Side Chain Molecular Weight Key Properties/Activities
Target Compound 1H-pyrrol-1-yl 2-(2-methoxyphenyl)ethyl 341.4 Not reported; inferred kinase inhibition
N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 1H-pyrrol-1-yl 2-(furan-2-yl)ethyl 327.4 Enhanced π-π interactions
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-pyridinyl Varied amines ~300–350 Kinase inhibition (e.g., Src family)
Dasatinib (BMS-354825) 2-aminothiazole Complex pyrimidine-piperazine 488.0 Pan-Src kinase inhibitor (IC₅₀: 0.5–5 nM)

Research Findings and Implications

  • However, its planar structure may facilitate stacking with aromatic amino acids .
  • Side-Chain Optimization : The 2-(2-methoxyphenyl)ethyl chain balances lipophilicity and steric effects, likely improving blood-brain barrier penetration compared to bulkier analogs like the thiazole-pyrazole derivative .
  • Synthetic Accessibility : The target compound’s synthesis route mirrors established protocols for thiazole carboxamides, enabling scalable production .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1010920-68-9
Molecular FormulaC₁₈H₁₉N₃O₂S
Molecular Weight341.4 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring and specific substituents enhances their anticancer properties. For instance, compounds with a methyl group at position 4 on the phenyl ring have shown increased activity in inhibiting cancer cell proliferation .
  • Anticonvulsant Properties : Similar thiazole-based compounds have demonstrated anticonvulsant activities, suggesting that this compound may also possess such properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole structure can enhance anticonvulsant efficacy .
  • Bcl-2 Inhibition : The compound has been linked to the inhibition of Bcl-2, an anti-apoptotic protein associated with cancer progression. In vitro studies suggest that thiazole derivatives can induce apoptosis in cancer cells by downregulating Bcl-2 levels .

Anticancer Activity

A study evaluating various thiazole derivatives found that those similar in structure to this compound exhibited potent cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC50 values were reported as follows:

CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1A5491.61 ± 0.92
Thiazole Derivative 2HT-291.98 ± 1.22
N-[2-(2-methoxyphenyl)ethyl]-...A549TBD

These findings suggest that the compound may warrant further investigation as a potential chemotherapeutic agent.

Anticonvulsant Studies

In a separate investigation into the anticonvulsant properties of thiazoles, compounds similar to this compound were tested using a PTZ-induced seizure model. The results indicated that certain structural modifications led to enhanced protective effects against seizures.

Q & A

Q. How can researchers optimize the synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation for thiazole ring formation and subsequent coupling reactions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during thiazole ring formation to avoid side products .
  • Catalysts : Use coupling agents like HATU or EDCI for amide bond formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
    Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity with HPLC (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify methoxyphenyl protons (δ 3.8–3.9 ppm for OCH3), pyrrole protons (δ 6.2–6.8 ppm), and thiazole-CH3 (δ 2.5 ppm) .
  • 13C NMR : Confirm carbonyl groups (C=O at ~165 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C20H22N3O2S: 376.1432) .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with receptors (e.g., kinases, GPCRs).
  • Ligand Preparation : Optimize 3D structure with OpenBabel, assign Gasteiger charges .
  • Protein Selection : Retrieve target PDB files (e.g., COX-2 for anti-inflammatory studies).
  • Docking Parameters : Set grid box dimensions (20 ų) centered on active sites.
    Validate results with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the 1H-pyrrol-1-yl group onto the thiazole ring?

  • Methodological Answer : Regioselective functionalization requires:
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during pyrrole coupling .
  • Catalytic Systems : Use Pd(PPh3)4/CuI for Sonogashira coupling if alkyne intermediates are involved .
  • Kinetic Control : Conduct reactions at lower temperatures (−10°C) to favor desired regioisomers .
    Analyze outcomes via LC-MS and compare with DFT-calculated reaction pathways .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Mitigate via:
  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO <0.1%) .
  • Stability Testing : Perform HPLC at 24/48 hours to check degradation in assay media .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., triazole-thiazole hybrids in ).
    Example: If IC50 varies in kinase inhibition assays, verify ATP concentration (1 mM) and pre-incubation time .

Q. What methodologies enable in-depth metabolite profiling of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH for 60 min. Quench with acetonitrile, then analyze via UPLC-QTOF-MS .
  • Metabolite Identification : Use software (MetaboLynx, XCMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In Vivo Studies : Administer 10 mg/kg IV/orally to rodents; collect plasma/bile at 0–24h. Compare pharmacokinetic profiles (Cmax, t1/2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.